molecular formula C14H14O8 B12330623 1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene

1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene

Cat. No.: B12330623
M. Wt: 310.26 g/mol
InChI Key: PKEDOQRZOIOKGU-UHFFFAOYSA-N
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Description

1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is a chemical compound characterized by the presence of two 2-oxo-1,3-dioxolan-4-yl groups attached to a benzene ring via methoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with 2-oxo-1,3-dioxolane-4-methanol under acidic or basic conditions. The reaction proceeds through the formation of methoxy linkages between the benzene ring and the dioxolane groups. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and advanced materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene involves its interaction with molecular targets through its functional groups. The dioxolane rings can participate in hydrogen bonding and other non-covalent interactions, while the benzene ring provides a stable aromatic core. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methyl]benzene: Similar structure but with methyl groups instead of methoxy linkages.

    1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)ethoxy]benzene: Contains ethoxy linkages instead of methoxy.

    1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)propoxy]benzene: Contains propoxy linkages.

Uniqueness

1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is unique due to its specific methoxy linkages, which can influence its solubility, reactivity, and overall stability. These properties make it particularly useful in applications requiring precise control over molecular interactions and stability.

Biological Activity

1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene, a compound characterized by its unique dioxolane structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C14H14O6C_{14}H_{14}O_{6}, with a molecular weight of 286.26 g/mol. Its structure features two dioxolane rings connected to a benzene moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst such as montmorillonite K10. The process yields various derivatives that can be screened for biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial properties. In a study evaluating several dioxolane derivatives:

  • Tested Bacteria :
    • Staphylococcus aureus
    • Staphylococcus epidermidis
    • Enterococcus faecalis
    • Pseudomonas aeruginosa

The results indicated that most derivatives displayed excellent antibacterial activity against S. aureus and S. epidermidis, with MIC values ranging from 625 to 1250 µg/mL .

CompoundMIC (µg/mL)Active Against
Compound 1625S. aureus
Compound 21250S. epidermidis
Compound 4625E. faecalis
Compound 6N/AP. aeruginosa

Antifungal Activity

The antifungal efficacy of these compounds was also notable. All tested derivatives exhibited significant activity against Candida albicans, with varying degrees of effectiveness depending on the specific substituents on the dioxolane rings .

Anticancer Activity

In addition to antibacterial and antifungal properties, certain derivatives of the compound have shown promising anticancer activity. A study highlighted the cytotoxic effects of related compounds on cancer cell lines such as HepG2 and MCF-7:

  • IC50 Values :
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM

These compounds demonstrated selective toxicity towards cancer cells while being non-cytotoxic to normal cells (IC50 > 150 µM) . Mechanistic studies indicated involvement of apoptosis pathways and EGFR inhibition .

Case Studies

Several case studies have explored the biological activities of dioxolane derivatives:

  • Antibacterial Screening : A series of synthesized dioxolanes were tested against Gram-positive and Gram-negative bacteria, revealing that modifications in substituents significantly influenced their activity profiles .
  • Antifungal Testing : In vitro assays confirmed that most dioxolane derivatives exhibited potent antifungal effects against various strains of yeast and fungi .
  • Cytotoxicity Assessment : Compounds were evaluated for their cytotoxic potential against multiple cancer cell lines, with findings supporting their use as potential anticancer agents .

Properties

Molecular Formula

C14H14O8

Molecular Weight

310.26 g/mol

IUPAC Name

4-[[3-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C14H14O8/c15-13-19-7-11(21-13)5-17-9-2-1-3-10(4-9)18-6-12-8-20-14(16)22-12/h1-4,11-12H,5-8H2

InChI Key

PKEDOQRZOIOKGU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COC2=CC(=CC=C2)OCC3COC(=O)O3

Origin of Product

United States

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